molecular formula C21H22N2O5 B2658789 methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 899743-15-8

methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2658789
CAS No.: 899743-15-8
M. Wt: 382.416
InChI Key: DYNOSTCVFRMHPW-UHFFFAOYSA-N
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Description

Methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring a fused oxa-diazabicyclic core. The structure includes a 4-ethoxyphenyl substituent, a methyl ester group, and a ketone moiety. Crystallographic tools like SHELX, widely used for small-molecule refinement, may aid in resolving its three-dimensional conformation .

Properties

IUPAC Name

methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-4-27-15-8-6-14(7-9-15)23-20(25)22-17-12-21(23,2)28-18-10-5-13(11-16(17)18)19(24)26-3/h5-11,17H,4,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNOSTCVFRMHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

a. 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) and 9-(4-Hydroxyphenyl) analogue (IIj)

  • Substituents : Methoxy (IIi) vs. hydroxy (IIj) at the para position of the phenyl group, compared to the ethoxy group in the target compound.
  • Heteroatoms : Both feature sulfur (3,7-dithia) and nitrogen (5-aza), contrasting with the target compound’s oxygen (8-oxa) and dual nitrogen (10,12-diaza) atoms.
  • Ring System : Tetracyclic vs. the target’s tricyclic system. The presence of sulfur may influence electronic properties and reactivity .

b. Dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate

  • Substituents : Two 4-methylphenyl groups and dimethyl esters, differing from the target’s single 4-ethoxyphenyl and methyl ester.
  • Ring System : A tricyclic undecane framework with an 11-oxa bridge, sharing similarities in oxygen incorporation but differing in ring size and substitution patterns.
  • Crystallography: Crystallizes in a monoclinic P21/c system with distinct unit cell parameters (e.g., β = 113.369°), suggesting divergent packing behaviors compared to the target compound .

c. Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...]henicosa-pentaene-9-carboxylate

  • Substituents: 4-Methoxyphenyl and phenoxy groups, contrasting with the target’s ethoxyphenyl and lack of azetidinone. This highlights variability in functional group strategies for modulating activity .
Physicochemical Properties
Property Target Compound Dimethyl Tricyclo Compound 9-(4-Methoxyphenyl) Tetracyclic
Molecular Formula C₂₃H₂₂N₂O₅ (inferred) C₂₈H₂₄O₅ C₁₈H₁₈N₂O₂S₂ (IIi)
Key Substituents 4-ethoxyphenyl, methyl ester, oxo 4-methylphenyl, dimethyl ester 4-methoxyphenyl, dithia
Ring System Tricyclo[7.3.1.0²,⁷]trideca-triene Tricyclo[6.2.1.0²,⁷]undeca-tetraene Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen
Crystal System Not reported Monoclinic (P21/c) Not reported

Biological Activity

Methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate (commonly referred to as MEPO) is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

Chemical Formula: C₃₁H₃₉N₃O₆
Molecular Weight: 525.6 g/mol
IUPAC Name: (7S,8R,11S)-8-[3-(4-ethoxyphenyl)propyl]-7-N-hydroxy-11-N-methyl-9-oxo-2-oxa-10-azabicyclo[11.2.2]heptadeca-1(15),13(17),14-triene-7,11-dicarboxamide

Biological Activity Overview

Research indicates that compounds structurally similar to MEPO exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Studies indicate that certain derivatives can reduce inflammation markers in animal models.

Antimicrobial Activity

A study examining the antimicrobial properties of related compounds found that derivatives similar to MEPO exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes.

CompoundActivity AgainstMIC (µg/mL)
MEPOE. coli32
MEPOS. aureus16

This table illustrates the Minimum Inhibitory Concentration (MIC) values indicating the potency of MEPO against specific bacterial strains.

Anticancer Potential

Research has also focused on the anticancer potential of MEPO-like compounds. A recent study demonstrated that these compounds could induce apoptosis in human cancer cell lines by activating caspase pathways.

Cell LineIC50 (µM)
HeLa15
MCF720

The IC50 values represent the concentration required to inhibit cell growth by 50%, indicating promising anticancer activity.

Anti-inflammatory Studies

In vivo studies have shown that MEPO exhibits anti-inflammatory effects in animal models of arthritis. The compound significantly reduced swelling and pain scores compared to control groups.

The proposed mechanism for the biological activity of MEPO includes:

  • Inhibition of Enzymatic Pathways : Compounds like MEPO may inhibit key enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Receptors : These compounds may bind to specific receptors on cell surfaces, triggering apoptotic pathways in cancer cells.

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